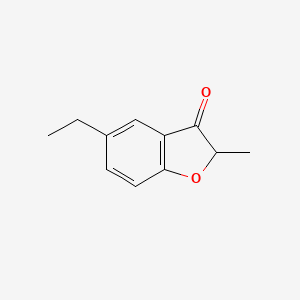![molecular formula C10H19NO B15274961 1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
1-[(Dicyclopropylmethyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-[(Dicyclopropylmethyl)amino]propan-2-ol typically involves the reaction of dicyclopropylmethylamine with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1-[(Dicyclopropylmethyl)amino]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines .
科学的研究の応用
1-[(Dicyclopropylmethyl)amino]propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules . In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets and pathways . In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用機序
The mechanism of action of 1-[(Dicyclopropylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways within cells . The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound . Further research is needed to fully elucidate the detailed mechanism of action of this compound .
類似化合物との比較
1-[(Dicyclopropylmethyl)amino]propan-2-ol can be compared with other similar compounds, such as 1-aminopropan-2-ol, diisopropanolamine, and triisopropanolamine . These compounds share similar structural features, such as the presence of an amino group and a propanol moiety, but differ in the specific substituents attached to the amino group . The unique dicyclopropylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
1-(dicyclopropylmethylamino)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(12)6-11-10(8-2-3-8)9-4-5-9/h7-12H,2-6H2,1H3 |
InChIキー |
YMANMKLSLBEHMY-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(C1CC1)C2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
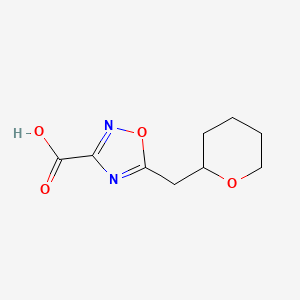
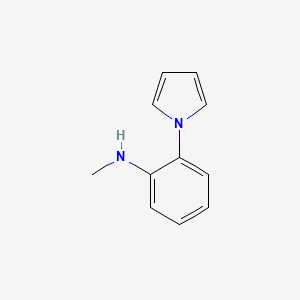
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)

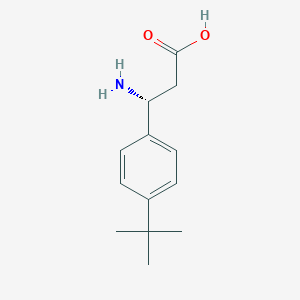
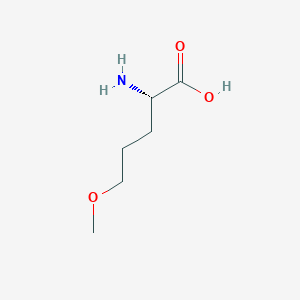
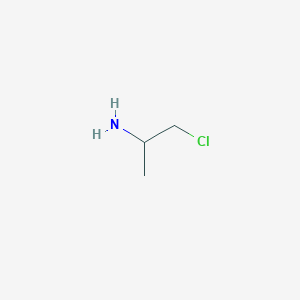

![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
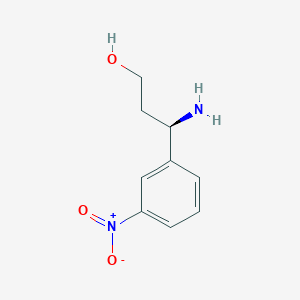

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
